Physicochemical Profile vs. 2-Hydroxyquinoline
1‑Hydroxy‑2(1H)‑quinolinone exhibits a predicted logP of 1.42 and a polar surface area (PSA) of 41 Ų . In contrast, its non‑N‑hydroxylated analog 2‑hydroxyquinoline (quinolin‑2(1H)‑one) has a logP of 1.87 and a PSA of 33 Ų [1]. The higher PSA and lower logP of 1‑hydroxy‑2(1H)‑quinolinone predict improved aqueous solubility and reduced passive membrane permeability compared to the 2‑hydroxy analog, which may influence compound selection for target engagement in polar binding sites versus intracellular targets requiring high permeability. [1]
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP: 1.42; PSA: 41 Ų |
| Comparator Or Baseline | 2‑Hydroxyquinoline (quinolin‑2(1H)‑one): LogP: 1.87; PSA: 33 Ų |
| Quantified Difference | Δ LogP: -0.45; Δ PSA: +8 Ų |
| Conditions | Predicted values from ACD/Labs Percepta Platform and ADMET PredictorTM |
Why This Matters
The lower logP and higher PSA of 1‑hydroxy‑2(1H)‑quinolinone predict superior aqueous solubility but reduced membrane permeability, a trade‑off that can guide selection for specific assay conditions or formulation strategies.
- [1] Table 2 Physicochemical properties and in vitro data used in the simulations. Nature Precedings. 2012. View Source
